(2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid

Physicochemical property comparison Building block selection Hydantoin sulfonic acids

(2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid (CAS 58942-07-7) is a hydantoin-based sulfonic acid with molecular formula C4H6N2O5S and a molecular weight of 194.17 g/mol. The structure features a 2,5-dioxoimidazolidine (hydantoin) ring directly substituted at the 4-position with a methanesulfonic acid (-CH2-SO3H) group via a single methylene spacer.

Molecular Formula C4H6N2O5S
Molecular Weight 194.17 g/mol
CAS No. 58942-07-7
Cat. No. B12931258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid
CAS58942-07-7
Molecular FormulaC4H6N2O5S
Molecular Weight194.17 g/mol
Structural Identifiers
SMILESC(C1C(=O)NC(=O)N1)S(=O)(=O)O
InChIInChI=1S/C4H6N2O5S/c7-3-2(1-12(9,10)11)5-4(8)6-3/h2H,1H2,(H,9,10,11)(H2,5,6,7,8)
InChIKeySXTLWEVCBALQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dioxoimidazolidin-4-yl)methanesulfonic Acid (CAS 58942-07-7): Structural Identity, Computed Properties, and Procurement Baseline


(2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid (CAS 58942-07-7) is a hydantoin-based sulfonic acid with molecular formula C4H6N2O5S and a molecular weight of 194.17 g/mol [1]. The structure features a 2,5-dioxoimidazolidine (hydantoin) ring directly substituted at the 4-position with a methanesulfonic acid (-CH2-SO3H) group via a single methylene spacer. Computed physicochemical properties include an XLogP3-AA of -2.1, 3 hydrogen bond donors, 5 hydrogen bond acceptors, a topological polar surface area (TPSA) of 121 Ų, and one undefined stereocenter [1]. The compound is commercially available at 97% purity (Catalog Number CM1053642) for R&D use . An SDS prepared under the GHS Sixth Revised Edition exists, though most hazard, toxicological, and ecological endpoints are listed as 'no data available' . This compound belongs to the imidazolidine class, whose derivatives are recognized as key components in the development of bioactive compounds, including anticonvulsant, antiarrhythmic, and antiparasitic agents .

Why Generic Substitution Fails for (2,5-Dioxoimidazolidin-4-yl)methanesulfonic Acid: Spacer Length, Functional Group Identity, and Scaffold Position


In the 2,5-dioxoimidazolidine sulfonic acid series, small structural variations produce large differences in physicochemical and reactivity profiles. The target compound bears a single methylene (-CH2-) spacer between the hydantoin ring and the sulfonic acid group. The closest analog, 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonic acid (CAS 1011-70-7), differs by one additional methylene unit (-CH2-CH2- spacer), which increases the computed LogP from approximately -2.1 to -1.8 and adds 14 Da to the molecular weight (208.19 vs. 194.17 g/mol) [1][2]. This spacer length difference alters the acid's spatial relationship to the hydantoin ring, affecting hydrogen-bonding geometry, solubility, and reactivity in subsequent derivatization steps. The sulfonyl chloride analog (CAS 98019-39-7, MW 212.61) and sulfonyl fluoride analog (CAS 1803565-96-9, MW 196.16) replace the -SO3H group with -SO2Cl and -SO2F respectively, fundamentally changing their electrophilic reactivity profile from a Brønsted acid to an acylating/sulfonylating agent . Thioxo-substituted analogs such as (5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid introduce a C=S group, altering both electronic properties and hydrogen-bonding capacity [3]. Generic interchange among these analogs without verifying the impact on the specific synthetic sequence or biological target is not scientifically justified, as each structural variation changes at least two orthogonal molecular properties (spacer length, acid strength, hydrogen-bond donor/acceptor count, and/or leaving group identity).

Quantitative Differentiation Evidence for (2,5-Dioxoimidazolidin-4-yl)methanesulfonic Acid Versus Closest Structural Analogs


Molecular Weight and Spacer Length Differentiation: Methylene vs. Ethylene Spacer Between Hydantoin Core and Sulfonic Acid

The target compound (C4H6N2O5S, MW = 194.17 g/mol) differs from its closest homolog, 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonic acid (CAS 1011-70-7, C5H8N2O5S, MW = 208.19 g/mol), by a single methylene unit in the spacer chain. This results in a molecular weight difference of -14.02 g/mol (6.7% reduction) and a computed LogP shift from -1.8 (ethyl analog) to -2.1 (methyl analog), indicating the target compound is measurably more hydrophilic [1][2]. The rotatable bond count is reduced from 3 (ethyl analog) to 2 [1].

Physicochemical property comparison Building block selection Hydantoin sulfonic acids

Functional Group Identity: Free Sulfonic Acid (-SO3H) Versus Sulfonyl Chloride (-SO2Cl) Reactivity Divergence

The target compound bears a free sulfonic acid group, while its closest commercially common derivative, (2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride (CAS 98019-39-7), contains a sulfonyl chloride. The sulfonic acid is a strong Brønsted acid (predicted pKa ~ -2 to -3 for the -SO3H group) and a poor electrophile, whereas the sulfonyl chloride is a potent electrophile susceptible to hydrolysis. The molecular weight difference is +18.44 g/mol (sulfonyl chloride is heavier at 212.61 vs. 194.17 g/mol), and the chloride analog has one fewer hydrogen bond donor (2 vs. 3) [1].

Synthetic intermediate Functional group interconversion Sulfonic acid building block

Hydrogen Bond Donor Count Advantage for Crystal Engineering and Supramolecular Assembly

The target compound possesses 3 hydrogen bond donors (two N-H from the hydantoin ring + one O-H from the sulfonic acid) and 5 hydrogen bond acceptors, yielding a donor/acceptor ratio of 0.6. In contrast, the parent hydantoin scaffold (CAS 461-72-3) has only 2 HBD and 2 HBA (ratio = 1.0), and the sulfonyl chloride analog has 2 HBD and 5 HBA (ratio = 0.4) [1]. X-ray crystallographic studies on the closely related 2,5-dioxo-4-imidazolidineethanesulfonamide confirm that the imidazolidinedione ring is planar and that the sulfonamide/sulfonic acid group participates in a three-dimensional network of intermolecular hydrogen bonds within the crystal lattice [2].

Crystal engineering Supramolecular chemistry Hydrogen bonding Hydantoin scaffold

Chiral Center at C4: Racemic vs. Enantiopure Forms and Procurement Implications

The target compound contains one undefined stereocenter at the C4 position of the hydantoin ring (the carbon bearing the methanesulfonic acid substituent) [1]. PubChem records this as 'Undefined Atom Stereocenter Count = 1' and 'Defined Atom Stereocenter Count = 0', confirming that the commercially supplied material (CAS 58942-07-7, 97% purity) is racemic [1]. In contrast, the (R)-enantiomer is available as the sulfonyl chloride derivative: [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride (CAS 459818-67-8) [2]. The racemic free acid (target compound) and the enantiopure (R)-sulfonyl chloride represent fundamentally different procurement options with distinct synthetic utility: the racemic form is suitable for achiral applications or diastereomeric resolution studies, while the enantiopure sulfonyl chloride enables asymmetric synthesis.

Chirality Stereochemistry Enantiomeric purity Chiral building block

Heteroatom Composition: 2,5-Dioxo vs. 5-Oxo-2-thioxo Scaffold Comparison

The target compound contains a 2,5-dioxo substitution pattern (C=O at positions 2 and 5). A closely related series includes (5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid (CAS 89588-09-0), which replaces the C2 carbonyl with a C=S (thioxo) group and adds an N1-phenyl substituent [1]. Published data indicate that 2-thiohydantoin (pKa 8.5) is a stronger acid than hydantoin (pKa 9.0) by approximately 0.5 pKa units due to greater charge delocalization in the thioxo conjugate base [2]. Extrapolating to the sulfonic acid series, the thioxo analog is expected to exhibit different electronic properties at the hydantoin ring, affecting the acidity of the ring N-H protons and potentially altering the compound's metal-chelating or hydrogen-bonding behavior.

Heterocyclic chemistry Thiohydantoin Hydantoin Structure-property relationships

Disclaimer: Severe Limitation of High-Strength Differential Evidence for This Compound

It must be explicitly stated that no direct head-to-head experimental comparisons involving (2,5-dioxoimidazolidin-4-yl)methanesulfonic acid were identified in the peer-reviewed literature, patent corpus, or authoritative databases. No biological IC50/EC50 values, no enzyme inhibition data, no receptor binding affinities, no measured pKa, no measured LogP/logD, no aqueous solubility data, no melting point, and no in vivo pharmacokinetic or toxicological data were found for this specific compound. The quantitative differentiation evidence presented above relies entirely on computed physicochemical properties (PubChem) and class-level inferences drawn from structurally related hydantoin and sulfonic acid derivatives. Users should treat this compound as an under-characterized chemical building block and verify critical properties experimentally before committing to large-scale procurement or integrating it into a lead optimization program.

Data availability Evidence limitation Procurement caution

Application Scenarios for (2,5-Dioxoimidazolidin-4-yl)methanesulfonic Acid (CAS 58942-07-7) Based on Available Evidence


Synthetic Intermediate for Hydantoin-Based Sulfonamide and Sulfonate Ester Libraries

As a free sulfonic acid building block with a 2,5-dioxoimidazolidine core and a single methylene spacer, this compound can serve as a precursor for parallel synthesis of sulfonamide and sulfonate ester derivatives through activation (e.g., conversion to the sulfonyl chloride in situ) followed by reaction with amines or alcohols. The shorter methylene spacer (-CH2- vs. -CH2-CH2- in CAS 1011-70-7) provides a distinct spatial relationship between the hydantoin ring and the sulfonyl group, which may influence target binding when the resulting sulfonamides are screened against biological targets. The 2,5-dioxoimidazolidine scaffold is present in known P2X7 receptor antagonists (IC50 values as low as 9-54 nM for optimized derivatives) [1], suggesting that structurally related sulfonamide libraries built from this building block could be screened against purinergic targets. Users should note that the parent compound itself has no known biological activity, and any screening hits would derive from the elaborated derivatives, not the building block.

Chiral Resolution Studies and Diastereomeric Salt Formation

The compound contains one undefined stereocenter at C4 of the hydantoin ring, making it a racemic mixture as supplied [2]. The presence of a strongly acidic sulfonic acid group (-SO3H, predicted pKa ~ -2 to -3) enables classical resolution via diastereomeric salt formation with chiral amines (e.g., (R)- or (S)-α-methylbenzylamine, brucine, cinchonidine). The 3 hydrogen bond donors (2 × NH + 1 × OH) provide multiple points of contact for diastereomeric recognition, potentially yielding higher resolution efficiency than the parent hydantoin (2 HBD) or the sulfonyl chloride analog (2 HBD, but no acidic proton). Following resolution, the enantiopure sulfonic acid can be converted to enantiopure sulfonamides or sulfonate esters for asymmetric synthesis applications.

Crystal Engineering and Co-Crystal Screening with Basic Drug Molecules

With 3 HBD, 5 HBA, a planar hydantoin ring, and a strong sulfonic acid group, this compound possesses a hydrogen-bonding capacity that exceeds both the parent hydantoin (2 HBD, 2 HBA) and the sulfonyl chloride analog (2 HBD, 5 HBA) [2][3]. X-ray crystallographic evidence from the structurally related 2,5-dioxo-4-imidazolidineethanesulfonamide confirms that the hydantoin-sulfonyl system forms robust three-dimensional hydrogen-bonded networks [4]. This makes the target compound a candidate for co-crystal screening with basic active pharmaceutical ingredients (APIs) containing amine or pyridine functionalities, where the sulfonic acid can form a stable sulfonate salt while the hydantoin N-H and C=O groups participate in complementary hydrogen bonds, potentially improving the API's solubility, dissolution rate, or stability.

Acid Catalyst for Acid-Sensitive Organic Transformations

As a strong organic sulfonic acid with a computed LogP of -2.1 (moderate hydrophilicity), this compound may serve as a recyclable or phase-transferable acid catalyst for reactions requiring controlled acidity without the corrosivity of mineral acids. The hydantoin ring provides a UV chromophore (C=O n→π* transitions) that enables reaction monitoring by HPLC or TLC. Compared to generic methanesulfonic acid (pKa ~ -1.9, LogP ~ -1.4), the target compound is more hydrophilic (ΔLogP ≈ -0.7) [2], which may facilitate aqueous workup and catalyst recovery. However, users should note that no catalytic studies using this specific compound have been published, and the catalytic activity relative to simpler sulfonic acids (p-toluenesulfonic acid, methanesulfonic acid, camphorsulfonic acid) has not been experimentally established.

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